10-Hydroxyimipramine BH3-Aduct
Overview
Description
Preparation Methods
The preparation of 10-Hydroxyimipramine BH3-Aduct involves the reaction of 10-Hydroxyimipramine with borane (BH3). The synthetic route typically includes the following steps:
Synthesis of 10-Hydroxyimipramine: This involves the hydroxylation of imipramine.
Formation of BH3-Aduct: The 10-Hydroxyimipramine is then reacted with borane to form the BH3-Aduct.
Chemical Reactions Analysis
10-Hydroxyimipramine BH3-Aduct undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the BH3 group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
10-Hydroxyimipramine BH3-Aduct has several scientific research applications:
Pharmaceutical Testing: It is used as a reference standard for the development and validation of analytical methods in pharmaceutical testing.
Biological Studies: The compound is studied for its potential effects on neurotransmitter systems, given its relation to imipramine.
Chemical Research: It is used in studies involving borane chemistry and the formation of borane adducts.
Mechanism of Action
The mechanism of action of 10-Hydroxyimipramine BH3-Aduct is related to its parent compound, imipramine. Imipramine works by inhibiting the reuptake of neurotransmitters norepinephrine and serotonin, thereby increasing their levels in the synaptic cleft
Comparison with Similar Compounds
10-Hydroxyimipramine BH3-Aduct can be compared with other similar compounds such as:
Imipramine: The parent compound, used as an antidepressant.
Desipramine: A metabolite of imipramine with similar antidepressant effects.
Nortriptyline: Another tricyclic antidepressant with a similar mechanism of action.
Properties
InChI |
InChI=1S/C19H24N2O.B/c1-20(2)12-7-13-21-17-10-5-3-8-15(17)14-19(22)16-9-4-6-11-18(16)21;/h3-6,8-11,19,22H,7,12-14H2,1-2H3; | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKFGDRGNDLMJIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].CN(C)CCCN1C2=CC=CC=C2CC(C3=CC=CC=C31)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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